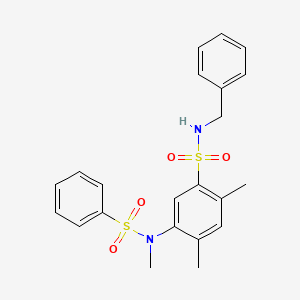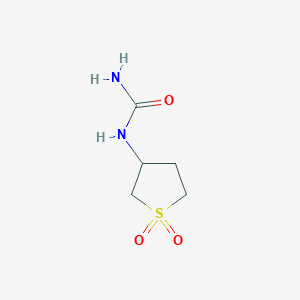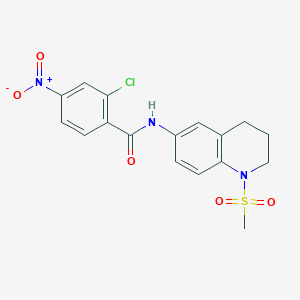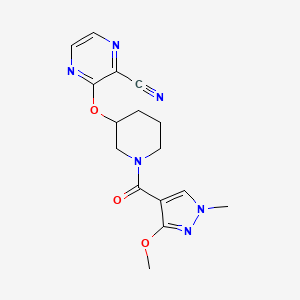
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research for its diverse biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including carbonic anhydrase and dihydrofolate reductase. It has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis in these cells. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that plays a role in the synthesis of DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide in lab experiments is its diverse range of applications. It can be used as a reagent in organic synthesis, as well as a tool for studying the structure and function of biological molecules. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.
Orientations Futures
There are many potential future directions for research involving N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide. Some possible areas of investigation include the development of new synthetic methods for this compound, the identification of new biological targets for this compound, and the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonamide with N-methylbenzenesulfonamide in the presence of benzyl chloride and sodium hydride. The resulting product is then purified through recrystallization to obtain N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide in its pure form.
Applications De Recherche Scientifique
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is widely used in scientific research for its diverse applications. It is commonly used as a reagent in organic synthesis, as well as a tool for studying the structure and function of biological molecules. It has been used as a probe for studying the binding of proteins to DNA, as well as a tool for investigating the role of sulfonamides in enzyme inhibition.
Propriétés
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-17-14-18(2)22(29(25,26)23-16-19-10-6-4-7-11-19)15-21(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORCMEAAHFGJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2851229.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2851233.png)
![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)


![3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2851240.png)


![(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851246.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2851248.png)
![N-[4-(propan-2-yloxy)benzyl]glycine](/img/structure/B2851249.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2851251.png)